molecular formula C22H23FN4O3 B2372696 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049440-38-1

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2372696
CAS No.: 1049440-38-1
M. Wt: 410.449
InChI Key: TVTZVYUCVWZQSC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dioxoisoindolinyl group and a piperazine ring, which contribute to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the isoindolinone core This can be achieved through the cyclization of phthalic anhydride with amines under specific conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxoisoindolinyl group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the piperazine ring or other functional groups.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine or carbonyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Production of amines or alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug design, given its structural similarity to other biologically active compounds.

Medicine

The compound's potential medicinal applications are vast. It could be explored for its activity against various diseases, including neurological disorders, due to its interaction with neurotransmitter systems.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The dioxoisoindolinyl group may bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound's ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Isoindolinone derivatives: : These compounds share the isoindolinone core but differ in their substituents.

  • Piperazine derivatives: : Compounds containing piperazine rings with different substituents.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific combination of the dioxoisoindolinyl group and the piperazine ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-18-7-3-4-8-19(18)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)16-5-1-2-6-17(16)22(27)30/h1-8H,9-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTZVYUCVWZQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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